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molecular formula C17H26O4 B3047427 4-((10-Hydroxydecyl)oxy)benzoic acid CAS No. 139298-69-4

4-((10-Hydroxydecyl)oxy)benzoic acid

Cat. No. B3047427
M. Wt: 294.4 g/mol
InChI Key: WNBGWUBFTLIVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073294

Procedure details

A mixture of 4-hydroxybenzoic acid (69.0 g, 0.5 mol), 10-chloro-1-decanol (106 g, 0.55 mol), potassium hydroxide (75 g, 1.15 mol), potassium iodide (0.1 g), and absolute ethanol (300 mL) was heated to reflux with mechanical stirring for 18 h. The mixture was diluted with water (800 mL) and stirred 0.5 h at room temperature. The mixture was acidified with 12N hydrochloric acid (125 mL) and the mixture stirred for 5 h. The material was allowed to sit overnight and filtered. The solid was washed with water and air dried 4 days. The solid was recrystallized from tetrahydrofuran (300 mL) to give 4-(10-hydroxydecyloxy)benzoic acid (85.2 g, 58%): mp 115°-117° C.; NMR (CDCl3 +d6DMSO) 7.93(d, 2H), 6.85(d, 2H), 4.0(t, 2H), 3.52(t, 2H), 3.48(bs, 1H), 1.9-1.2(m, 16H).
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22].[OH-].[K+].Cl>O.[I-].[K+].C(O)C>[OH:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
106 g
Type
reactant
Smiles
ClCCCCCCCCCCO
Name
Quantity
75 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred 0.5 h at room temperature
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
to sit overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water and air
CUSTOM
Type
CUSTOM
Details
dried 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from tetrahydrofuran (300 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 85.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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